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molecular formula C7H22Si3 B8376048 2,4,6-Trimethyl-2,4,6-trisilaheptane

2,4,6-Trimethyl-2,4,6-trisilaheptane

Cat. No. B8376048
M. Wt: 190.50 g/mol
InChI Key: LMQPGHOCJXUBLZ-UHFFFAOYSA-N
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Patent
US06730802B2

Procedure details

A solution of 70 g of chloromethyldimethylsilane in 400 ml of anhydrous tetrahydrofuran (THF) was added dropwise to 20 g of magnesium powder in a flask equipped with a mechanical stirrer and a condenser. The rate of addition was regulated to maintain reflux for the Grignard solution. To this Grignard reagent solution was then added dropwise 37 g of methyldichlorosilane in 300 ml THF. The resultant mixture was stirred overnight with gentle reflux. After cooled down to room temperature, the reaction was worked up by adding water. The organic phase was separated and dried over anhydrous sodium sulfate. Solvent (THF) was removed by atmospheric pressure distillation. Vacuum distillation at 85° C./20 mm yielded 56 g of 2,4,6-trimethyl-2,4,6-trisila-heptane.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][SiH:3]([CH3:5])[CH3:4].[Mg].[CH3:7][SiH:8](Cl)Cl.O>O1CCCC1>[CH3:4][SiH:3]([CH2:2][SiH:8]([CH3:7])[CH2:2][SiH:3]([CH3:5])[CH3:4])[CH3:5]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC[SiH](C)C
Name
Quantity
20 g
Type
reactant
Smiles
[Mg]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
37 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a condenser
ADDITION
Type
ADDITION
Details
The rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux for the Grignard solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent (THF) was removed by atmospheric pressure distillation
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 85° C./20 mm

Outcomes

Product
Name
Type
product
Smiles
C[SiH](C)C[SiH](C[SiH](C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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